molecular formula C15H14O2 B8168870 1-Methoxy-3-(4-vinylphenoxy)benzene

1-Methoxy-3-(4-vinylphenoxy)benzene

Cat. No.: B8168870
M. Wt: 226.27 g/mol
InChI Key: CXNBVIJSVFUTEL-UHFFFAOYSA-N
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Description

1-Methoxy-3-(4-vinylphenoxy)benzene is an aromatic ether characterized by a methoxy group (-OCH₃) at the 1-position and a 4-vinylphenoxy substituent at the 3-position of the benzene ring. Its structure combines electron-donating (methoxy) and π-conjugated (vinylphenoxy) groups, which influence its electronic properties, solubility, and thermal stability.

Properties

IUPAC Name

1-ethenyl-4-(3-methoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-3-12-7-9-13(10-8-12)17-15-6-4-5-14(11-15)16-2/h3-11H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNBVIJSVFUTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-3-(4-vinylphenoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 1-Methoxy-3-(4-vinylphenoxy)benzene typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Major Products

    Halogenated Derivatives: Formed through electrophilic aromatic substitution.

    Epoxides: Formed through oxidation of the vinyl group.

    Ethyl Derivatives: Formed through reduction of the vinyl group.

Scientific Research Applications

1-Methoxy-3-(4-vinylphenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(4-vinylphenoxy)benzene depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its methoxy and vinylphenoxy groups can interact with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Methoxy-3-(4-vinylphenoxy)benzene with structurally related aromatic ethers and vinyl-substituted derivatives, focusing on synthesis, spectral data, and functional group effects.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Key Substituents Synthesis Method Yield Key Spectral Data (¹H NMR) Notable Properties/Reactivity
1-Methoxy-3-(4-vinylphenoxy)benzene 4-Vinylphenoxy, Methoxy Likely Pd/Ni-catalyzed coupling* High π-conjugation; vinyl reactivity
1-Methoxy-3-(nitro(p-tolyl)methyl)benzene (3ab) Nitro, p-Tolyl, Methoxy Pd-catalyzed α-arylation 86% δ 3.82 (s, 3H, OCH₃) Nitro group enhances electrophilicity
(E)-1-Methoxy-3-(prop-1-en-1-yl)benzene (3c) Propenyl, Methoxy Ni-catalyzed alkenylation 89%† δ 6.39 (dd, J = 15.7 Hz, vinyl H) By-products (e.g., azine) under harsh conditions
1-Methoxy-3-((3-methylbenzyl)oxy)benzene (11f) 3-Methylbenzyloxy, Methoxy Etherification 91% δ 5.04 (s, 2H, OCH₂) High steric bulk; stable to hydrolysis
1-Methoxy-3-(trifluoromethoxy)benzene Trifluoromethoxy, Methoxy Fluorinated ether synthesis Electron-withdrawing CF₃ group lowers solubility
1-Methoxy-3-(2-nitro-1-propenyl)benzene Nitropropenyl, Methoxy Condensation δ 6.14 (dq, J = 15.7 Hz, CH₃) Nitro group enables redox activity

†Yield inferred from analogous reactions in and .
Synthesis of the target compound is hypothesized based on methods for analogs (e.g., α-arylation or cross-coupling).

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Vinyl vs. Propenyl Groups: The vinyl group in 1-Methoxy-3-(4-vinylphenoxy)benzene enables polymerization or Diels-Alder reactions, whereas the propenyl group in (E)-1-Methoxy-3-(prop-1-en-1-yl)benzene shows stereoselective coupling behavior . Nitro vs. Trifluoromethoxy Groups: Nitro-substituted analogs (e.g., 3ab) exhibit enhanced electrophilicity, facilitating nucleophilic substitutions, while trifluoromethoxy derivatives () display reduced solubility due to hydrophobicity .

Synthetic Efficiency :

  • Palladium-catalyzed α-arylation (e.g., 3ab, 86% yield) outperforms nickel-mediated methods in selectivity for diaryl compounds .
  • Etherification (e.g., 11f, 91% yield) is highly efficient for benzyloxy derivatives but may require protection/deprotection steps for sensitive groups .

Spectral Signatures :

  • Methoxy groups consistently resonate near δ 3.8–3.9 ppm in ¹H NMR .
  • Vinyl protons in (E)-isomers show characteristic coupling constants (J = 15–16 Hz), as seen in δ 6.39 (3c) and δ 6.14 (3b) .

Stability and Applications :

  • Compounds with bulky substituents (e.g., 11f) demonstrate thermal stability, suitable for polymer matrices .
  • Nitropropenyl derivatives () are prone to oxidation, limiting their utility in oxidative environments.

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